3-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one
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Overview
Description
3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYLPIPERIDINO)-1-PROPANONE is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYLPIPERIDINO)-1-PROPANONE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The alkylation of the pyrazole ring with a suitable alkyl halide can introduce the propanone moiety.
Piperidine Substitution: The final step involves the substitution of the alkyl group with a piperidine derivative under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups or the nitro group.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYLPIPERIDINO)-1-PROPANONE would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The nitro group may also play a role in redox reactions within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)-1-(4-METHYLPIPERIDINO)-1-PROPANONE: Lacks the nitro group, which may result in different biological activities.
3-(3,5-DIMETHYL-4-AMINO-1H-PYRAZOL-1-YL)-1-(4-METHYLPIPERIDINO)-1-PROPANONE: Contains an amino group instead of a nitro group, potentially altering its reactivity and biological properties.
Uniqueness
The presence of both the nitro group and the piperidine moiety in 3-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)-1-(4-METHYLPIPERIDINO)-1-PROPANONE may confer unique chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H22N4O3 |
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Molecular Weight |
294.35 g/mol |
IUPAC Name |
3-(3,5-dimethyl-4-nitropyrazol-1-yl)-1-(4-methylpiperidin-1-yl)propan-1-one |
InChI |
InChI=1S/C14H22N4O3/c1-10-4-7-16(8-5-10)13(19)6-9-17-12(3)14(18(20)21)11(2)15-17/h10H,4-9H2,1-3H3 |
InChI Key |
WEHSWMBNOCNPEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)C(=O)CCN2C(=C(C(=N2)C)[N+](=O)[O-])C |
Origin of Product |
United States |
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